(S)-2-amino-6-oxopimelic acid
Overview
Description
(S)-2-amino-6-oxopimelic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a carboxyl group, making it a versatile molecule in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-amino-6-oxopimelic acid can be synthesized through several methods. One common approach involves the oxidation of primary alcohols or aldehydes to form carboxylic acids . Another method includes the hydrolysis of nitriles, where nitriles are first formed by the reaction of alkyl halides with cyanide ions, followed by hydrolysis to yield the carboxylic acid . Additionally, the carboxylation of Grignard reagents is a widely used method, where a Grignard reagent reacts with carbon dioxide to form a carboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes or the use of biocatalysts to achieve high yields and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (S)-2-amino-6-oxopimelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-2-amino-6-oxopimelic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-amino-6-oxopimelic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites . Its effects are mediated through the modulation of enzyme activity and the regulation of gene expression .
Comparison with Similar Compounds
Succinic Acid: Both compounds are dicarboxylic acids, but succinic acid lacks the amino group present in (S)-2-amino-6-oxopimelic acid
Glutamic Acid: This amino acid is structurally similar but has a different side chain, leading to distinct properties and functions.
Aspartic Acid: Another amino acid with a similar structure, but with different chemical reactivity and biological roles.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(2S)-2-amino-6-oxoheptanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4H,1-3,8H2,(H,10,11)(H,12,13)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCSFKLWNHUBDY-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CC(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226567 | |
Record name | alpha-Amino-epsilon-keto-pimelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75650-93-0 | |
Record name | (2S)-2-Amino-6-oxoheptanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75650-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Amino-epsilon-keto-pimelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075650930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Amino-epsilon-keto-pimelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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